molecular formula C18H15FN2O2 B5822945 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide

Cat. No. B5822945
M. Wt: 310.3 g/mol
InChI Key: QFIIUWTXIAGUNC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is a synthetic compound used in scientific research. It is a member of the acrylamide family of compounds and is known for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is not fully understood. It is believed to act by inhibiting certain enzymes and proteins involved in disease processes. It may also have an effect on the immune system and cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. It may also have an effect on the cardiovascular system and metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide in lab experiments include its potential therapeutic properties, its ability to inhibit specific enzymes and proteins, and its use as a tool compound in drug discovery. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide. These include further studies on its mechanism of action, potential therapeutic applications, and its use as a tool compound in drug discovery. Additionally, research could focus on developing new derivatives of this compound with enhanced properties and fewer side effects.
Conclusion:
In conclusion, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is a synthetic compound with potential therapeutic properties. It has been used in various scientific research studies and has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide involves the reaction of 4-fluoroaniline, 4-methoxy-3-methylbenzaldehyde, and acrylonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile and is heated under reflux conditions. The resulting product is purified by recrystallization to obtain a white powder.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide has been used in various scientific research studies. It has been shown to have potential therapeutic properties in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound in the study of protein-protein interactions and drug discovery.

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-9-13(3-8-17(12)23-2)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIIUWTXIAGUNC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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